6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
Historical Development of Benzimidazole Scaffold in Drug Discovery
The therapeutic journey of benzimidazoles began in the 1960s with thiabendazole’s introduction as an antifungal agent. Structural optimization efforts revealed that substitutions at specific positions (N1, C2, C5, C6) could dramatically enhance target affinity and pharmacokinetic properties. By the 1980s, proton pump inhibitors like omeprazole demonstrated how 2-substituted benzimidazoles could achieve tissue-specific action through pH-dependent activation. Contemporary research leverages computational tools to design hybrids that combine benzimidazole’s rigid aromatic core with pharmacophoric side chains, enabling multitarget engagement.
Evolution of Substituted Benzimidazoles as Pharmacophores
Substitution patterns critically determine benzimidazole derivatives’ biological profiles:
For instance, chloro substitutions at C5/C6 improve membrane permeability and resistance to oxidative metabolism, as seen in anticancer benzimidazole-dithiocarbamate hybrids. The 2-phenyl group in compounds like telmisartan facilitates angiotensin receptor blockade through hydrophobic interactions with subpocket residues.
Emergence of 6-Chloro-1-[(4-Chlorobenzyl)Oxy]-2-Phenyl-1H-1,3-Benzimidazole in Research
This compound’s structure integrates three strategic modifications:
- 6-Chloro substitution : Enhances electron deficiency, promoting DNA intercalation and topoisomerase inhibition observed in cytotoxic analogs.
- 1-(4-Chlorobenzyloxy) group : Introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration for CNS targets.
- 2-Phenyl ring : Facilitates π-π interactions with kinase ATP-binding domains, a feature critical in JAK3 and Lck inhibitors.
Recent molecular docking studies suggest that the 4-chlorobenzyloxy chain may occupy allosteric pockets in inflammatory mediators like COX-2 and p38 MAP kinase, while the chloro-phenyl ensemble could stabilize intercalation with DNA base pairs.
Significance in Contemporary Pharmaceutical Research
The compound’s hybrid architecture positions it as a multifunctional candidate for addressing drug resistance and polypharmacology challenges:
Table 2: Potential Therapeutic Applications Based on Structural Features
Ongoing research focuses on optimizing its physicochemical profile using QSAR models to balance LogP (predicted 3.8–4.2) and topological polar surface area (~60 Ų) for oral bioavailability. The dual chloro substituents may also confer radioimaging potential through ^18^F isotope exchange, expanding its diagnostic utility.
Properties
IUPAC Name |
6-chloro-1-[(4-chlorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-8-6-14(7-9-16)13-25-24-19-12-17(22)10-11-18(19)23-20(24)15-4-2-1-3-5-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCXHYFXCSISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
